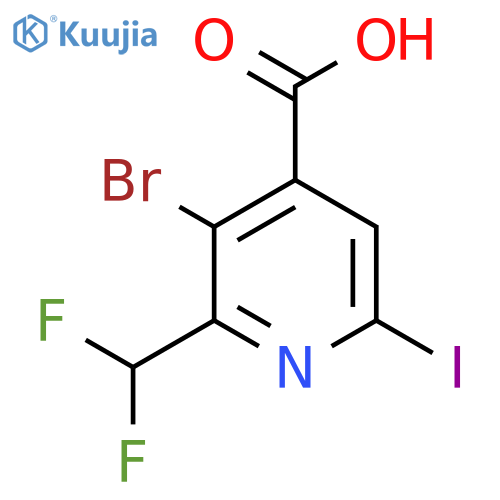

Cas no 1805170-98-2 (3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid)

1805170-98-2 structure

商品名:3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid

CAS番号:1805170-98-2

MF:C7H3BrF2INO2

メガワット:377.909500360489

CID:4860807

3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid

-

- インチ: 1S/C7H3BrF2INO2/c8-4-2(7(13)14)1-3(11)12-5(4)6(9)10/h1,6H,(H,13,14)

- InChIKey: LFROEFBDXYHKPV-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(=O)O)=C(C(C(F)F)=N1)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.2

3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060447-1g |

3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid |

1805170-98-2 | 97% | 1g |

$1,475.10 | 2022-04-01 |

3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1805170-98-2 (3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 857369-11-0(2-Oxoethanethioamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量